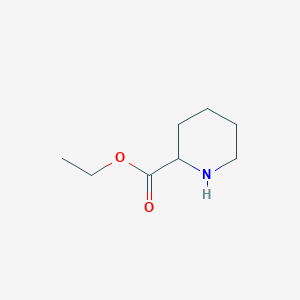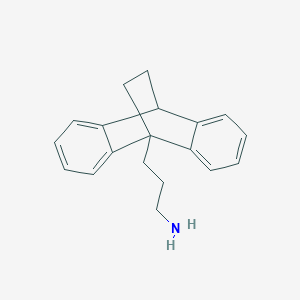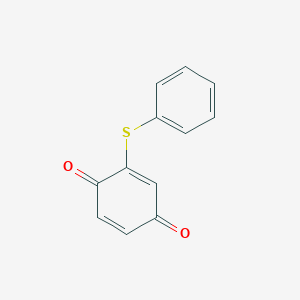
Pipecolato de etilo
Descripción general
Descripción
Ethyl pipecolinate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl pipecolinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49360. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl pipecolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl pipecolinate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioprocesamiento
El pipecolato de etilo se utiliza en el bioprocesamiento, particularmente en la fermentación extractiva. Este proceso intensifica la eficiencia de las industrias de bioprocesamiento mediante la integración de la extracción en dos fases acuosas para la recuperación in situ del producto durante la fermentación . Minimiza las inhibiciones del producto y los problemas operativos, ofreciendo mayores rendimientos y menores costos de procesamiento posteriores .
Cultivo celular y transfección
En el cultivo celular y la transfección, el this compound desempeña un papel en la mejora de la eficiencia de los procesos de transfección. Está involucrado en estudios que apuntan a mitigar el efecto de la densidad celular en la transfección del cultivo celular HEK293, lo cual es crucial para mejorar la versatilidad y la capacidad de respuesta de la fabricación de productos biológicos .
Terapia celular y génica
El compuesto es relevante en el campo de la terapia celular y génica, donde se utiliza como materia prima. Contribuye al desarrollo de productos de terapia génica al interactuar potencialmente con materiales críticos como plásmidos, vectores virales y células de pacientes, que son esenciales para la fabricación de productos de terapia génica .
Química combinatoria
El this compound es un reactivo en la química combinatoria con hidrazonas y se utiliza en la síntesis de diversas entidades químicas. Su papel en la química combinatoria se extiende a la creación de diversas bibliotecas de compuestos para el descubrimiento y desarrollo de fármacos .
Hidroaminación
En el ámbito de la síntesis orgánica, el this compound se utiliza en reacciones de hidroaminación rápidas. Estas reacciones son fundamentales para la construcción de compuestos que contienen nitrógeno, que son frecuentes en los productos farmacéuticos y agroquímicos .
Síntesis de inhibidores de la polimerasa NS5B del VHC
El this compound es un precursor en la síntesis de inhibidores que se dirigen a la polimerasa NS5B del VHC, una enzima crítica para la replicación del virus de la hepatitis C. El desarrollo de estos inhibidores es un paso significativo en el diseño de fármacos antivirales .
Moduladores selectivos del receptor de andrógenos (SARM)
El compuesto también se utiliza en la preparación de moduladores selectivos del receptor de andrógenos. Estos moduladores tienen potencial terapéutico en el tratamiento de afecciones como la pérdida muscular y la osteoporosis sin los efectos secundarios asociados con los esteroides anabólicos
Safety and Hazards
Ethyl pipecolinate should be handled and stored carefully to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used, and precautionary measures against static discharges should be taken . In the event of fire and/or explosion, do not breathe fumes . Containers may explode when heated . Vapors may form explosive mixtures with air .
Mecanismo De Acción
Target of Action
Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate , is a heterocyclic building block The primary targets of Ethyl pipecolinate are not explicitly mentioned in the available literature
Mode of Action
It is known to participate in the total synthesis of the (+)-epiquinamide, a quinolizidine alkaloid . Alkaloids often interact with a variety of enzymes, receptors, and ion channels in the body, but the exact interactions of Ethyl pipecolinate require further investigation.
Biochemical Pathways
Given its role in the synthesis of a quinolizidine alkaloid , it may be involved in alkaloid biosynthesis pathways
Result of Action
Given its role in the synthesis of a quinolizidine alkaloid , it may have similar effects to other alkaloids, which can include analgesic, anti-inflammatory, and anti-amnesic effects
Propiedades
IUPAC Name |
ethyl piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIKRGHFZTYTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307286 | |
| Record name | Ethyl 2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-72-3 | |
| Record name | Ethyl 2-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl piperidine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15862-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl piperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of ethyl pipecolinate in synthetic chemistry?
A1: Ethyl pipecolinate serves as a versatile building block in synthesizing various heterocyclic compounds. Studies demonstrate its utility in creating []Benzothienoindolizidinones, []Benzothienoquinolizidinones [], and thienoquinolizidinones []. These compounds can further rearrange into complex structures like piperidino[1,2-a][1,3] or [, ]diazepines fused to thiophene rings []. Furthermore, it acts as a precursor in the stereoselective synthesis of (±)-α- and (±)-β-Conhydrins [, ].
Q2: Has the thermal decomposition of ethyl pipecolinate been investigated?
A2: Yes, the kinetics and mechanisms of gas-phase elimination of ethyl pipecolinate have been studied []. The decomposition is a homogeneous, unimolecular reaction following first-order kinetics. The primary decomposition pathway involves the formation of pipecolic acid and ethylene, followed by rapid decarboxylation of the acid intermediate [].
Q3: Is ethyl pipecolinate found naturally, and if so, where?
A3: Research indicates that ethyl pipecolinate is a constituent of volatile compounds found in Strobilanthes tonkinensis leaves, a plant native to Yunnan province and recognized for its unique aroma []. Notably, it constitutes a minor component (5.88%) compared to the major volatiles like 1-(3,4,5,6-tetrahydro-2-pyridyl)-1-propanone and 1-(1,4,5,6-tetrahydro-2-pyridyl)-1-propanone [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)





![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)







